N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
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Overview
Description
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.397. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
A study by Nimbalkar et al. (2016) described the synthesis of a novel series of Mannich bases derived from 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione using green chemistry techniques. These compounds, including variations related to the queried chemical structure, exhibited promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies suggested that these compounds could serve as potential scaffolds for designing antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Anticancer Activity
Research conducted by Rashid, Husain, and Mishra (2012) focused on the synthesis of benzimidazoles bearing the oxadiazole nucleus as potential anticancer agents. These compounds demonstrated significant to good anticancer activity in vitro against a National Cancer Institute (NCI) 60 cell line panel. One of the compounds emerged as a lead compound, showing significant growth inhibition activity, suggesting the potential of such structures in anticancer drug development (Rashid, Husain, & Mishra, 2012).
Antiplasmodial and Anti-microbial Properties
A study on the synthesis of acyl derivatives of 3-aminofurazanes, including similar oxadiazole structures, showed activity against different strains of Plasmodium falciparum. This study highlights the role of the acyl moiety and substitution pattern in determining the antiplasmodial activity and cytotoxicity of these compounds (Hermann et al., 2021).
Synthesis and Reactivity Studies
Bohle and Perepichka (2009) explored the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, resulting in a stable sydnone iminium N-oxides. Their work provided insights into the structure, spectroscopy, and reactivity of such compounds, offering a basis for further functionalization and application in various biological activities (Bohle & Perepichka, 2009).
Mechanism of Action
Target of Action
Similar compounds have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have a broad spectrum of biological activities .
Action Environment
The environment can play a significant role in the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
The oxadiazole nucleus in N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is known to interact with various enzymes, proteins, and other biomolecules . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity
Cellular Effects
This compound can influence cell function in various ways. It has been reported to exhibit significant activity against Salmonella typhi , indicating its potential role in influencing bacterial cell function
Molecular Mechanism
It is known that oxadiazole derivatives can undergo various chemical reactions, making them important for molecule planning due to their privileged structure
Properties
IUPAC Name |
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15(2)22(13-16-9-5-3-6-10-16)14-18-20-21-19(23-18)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAIVUDTXKDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.